4-Methylpyridazin-3-amine
Overview
Description
“4-Methylpyridazin-3-amine” is a chemical compound with the molecular formula C5H7N3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “4-Methylpyridazin-3-amine” and its derivatives often involves the use of organometallic reagents such as Grignard reagents . A specific example of a synthesis method involves the use of 4-Methyl-3-nitropyridine as a raw material, with methanol as a solvent, and hydrogenation reduction conducted under the action of catalysts .
Molecular Structure Analysis
The molecular structure of “4-Methylpyridazin-3-amine” is characterized by a pyridazine ring with a methyl group at the 4-position and an amine group at the 3-position . The presence of the nitrogen atom in the ring structure allows it to act as a base, accepting a proton .
Chemical Reactions Analysis
Amines, including “4-Methylpyridazin-3-amine”, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .
Physical And Chemical Properties Analysis
“4-Methylpyridazin-3-amine” is a solid compound . It has a molecular weight of 109.129 Da . As an amine, it can act as a weak base . Its solubility and other physical properties were not explicitly mentioned in the search results.
Scientific Research Applications
Chemical Synthesis and Functionalization
Functionalization via Aminocarbonylation : The functionalization of the pyridazin-3(2H)-one ring, related to 4-Methylpyridazin-3-amine, using palladium-catalyzed aminocarbonylation, highlights the compound's role in forming amides and amination products. This process demonstrates its utility in creating diverse chemical structures (Takács et al., 2012).
Formation of Aminopyridazines : A study on the amination of 4-halogenopyridazines with potassium amide in liquid ammonia showed the formation of 4,5-didehydropyridazine as an intermediate, indicating its potential in synthesizing aminopyridazines (Klinge et al., 2010).
Catalysis and Material Synthesis
Catalytic Applications : The synthesis of N-substituted nicotinamide related compounds via palladium-catalyzed aminocarbonylation of iodopyrazine, which is closely related to 4-Methylpyridazin-3-amine, showcases its relevance in catalytic processes and the synthesis of biologically significant compounds (Takács et al., 2007).
Building Extended π-Systems : Research on the reaction of 3-methylpyridazine (related to 4-Methylpyridazin-3-amine) with aromatic aldehydes for the synthesis of extended π-systems, demonstrates its application in material science and molecular engineering (Vanden Eynde et al., 2001).
Pharmaceutical and Biological Applications
Synthesis of Antimicrobial Agents : The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, incorporating 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, shows the potential of 4-Methylpyridazin-3-amine in creating antimicrobial agents (Bektaş et al., 2007).
Formation of 3-Amino Pyridazine Libraries : A study on the preparation of 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, closely related to 4-Methylpyridazin-3-amine, underlines its role in creating libraries of compounds for potential pharmaceutical applications (Schmitt et al., 2006).
Complexation and Coordination Chemistry
Complexation with Metal Ions : Research involving the synthesis of monotosylated 4-aminopyridine and its complexation with nickel and iron ions highlights the role of 4-Methylpyridazin-3-amine in coordination chemistry and its potential in developing metal-organic frameworks or catalysts (Orie et al., 2021).
Synthesis and Characterization of Zinc Complexes : The synthesis of zinc(II) complexes with 4-Methylpyridine, related to 4-Methylpyridazin-3-amine, and their antibacterial activity, exemplifies its application in the synthesis of new metal complexes with potential biomedical applications (Zamani et al., 2014).
Safety And Hazards
Future Directions
While the future directions for “4-Methylpyridazin-3-amine” specifically are not mentioned in the search results, pyridazine derivatives, in general, have been gaining interest due to their potential applications in medicinal chemistry . They are being explored for their anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, and antituberculosis properties .
properties
IUPAC Name |
4-methylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVJTBXOFGSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547971 | |
Record name | 4-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridazin-3-amine | |
CAS RN |
90568-15-3 | |
Record name | 4-Methylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.